tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate
Overview
Description
tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a triazole ring system. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which imparts unique chemical properties to the compound. The presence of the phenyl and methyl groups on the triazole ring enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4
Biological Activity
Tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate is a synthetic compound featuring a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, examining its potential pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by a triazole ring linked to a tert-butyl carbamate group , which enhances its solubility and biological interactions. The presence of the phenyl and methyl substituents on the triazole ring may influence its pharmacological properties.
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Structure | Contains a bulky tert-butyl group and phenolic substitution |
Tert-butyl (5-methyltriazol)carbamate | Structure | Simpler structure without phenyl substituent |
Ethyl (5-phenyltetrazol)carbamate | Structure | Tetrazole instead of triazole |
Biological Activities of Triazole Derivatives
Triazole derivatives are well-documented for their antifungal , antibacterial , and antitumor properties. The specific biological activity of this compound has not been extensively studied; however, it is hypothesized that it may exhibit similar activities due to the structural similarities with other triazole compounds.
Antimicrobial Activity
Research on related triazole compounds indicates significant antimicrobial activity. For instance, several studies have reported that triazoles can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus . While specific data on this compound is lacking, its structural characteristics suggest potential efficacy against similar pathogens.
Case Study: Antibacterial Activity
A study evaluating various carbamate derivatives found that some exhibited notable antibacterial activity against E. coli and Bacillus cereus . Although these compounds differ structurally from this compound, they provide insight into the potential for antibacterial properties in similar compounds.
The mechanism through which triazole derivatives exert their biological effects often involves interference with cell membrane integrity or inhibition of essential enzymes. For example:
- Inhibition of Enzyme Activity : Triazoles can inhibit enzymes critical for fungal cell wall synthesis.
- Disruption of Membrane Integrity : Some derivatives may compromise bacterial cell membranes, leading to cell lysis.
Research Findings
While direct experimental data on this compound is limited, ongoing research into similar compounds highlights the need for further investigation into its biological activities. Potential studies could include:
- In vitro assays to evaluate antimicrobial efficacy.
- Cytotoxicity tests using cell lines to assess safety profiles.
- Mechanistic studies to elucidate pathways affected by the compound.
Properties
IUPAC Name |
tert-butyl N-[2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)17-11-10-13-18-19-14(20(13)4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMZVDFOFFPBSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(N1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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